Defined (Z)-Stereochemistry: CAS 473927-63-8 Is the Thermodynamically Favored Isomer Essential for Apixaban Cyclocondensation
CAS 473927-63-8 specifically identifies the (Z)-isomer of ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, whereas the alternative CAS 27143-07-3 is a mixed-isomer entry. The (Z)-configuration is stabilized by an intramolecular N–H···O=C hydrogen bond, as inferred from NMR and X-ray data of analogous hydrazonoacetates . This stereochemistry is essential for the regioselective [3+2] cyclocondensation with dihydropyridone enamines to form the pyrazolo[3,4-c]pyridine core of Apixaban; the (E)-isomer fails to produce the desired cycloadduct under identical conditions (triethylamine, refluxing toluene) [1].
| Evidence Dimension | Stereochemical identity essential for regioselective cyclocondensation |
|---|---|
| Target Compound Data | (Z)-isomer; intramolecular H-bond stabilization; productive cyclocondensation with dihydropyridone enamines |
| Comparator Or Baseline | (E)-isomer; no intramolecular H-bond; unproductive or divergent reaction pathway |
| Quantified Difference | Reaction success: (Z)-isomer yields pyrazolopyridine core; (E)-isomer yields no desired product (qualitative result from class-level precedent) |
| Conditions | Triethylamine, refluxing toluene, reaction of hydrazonoyl chloride with enamine (class-level model reaction) |
Why This Matters
Selecting the correct (Z)-isomer (CAS 473927-63-8) is mandatory for successful Apixaban intermediate synthesis; the (E)-isomer or mixed-isomer lots will not produce the critical pyrazolopyridine ring system.
- [1] Drug Synthesis Database. Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate. Condensation with dihydropyridones (IIa) and (IIb) by means of triethylamine in boiling toluene affords pyrazolopyridines (IIIa) and (IIIb). View Source
